![molecular formula C17H15N3O2 B3006780 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-41-8](/img/structure/B3006780.png)
3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives with 1,3,4-oxadiazole moieties has been explored in various studies. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, highlighting the compound's potential in drug chemistry due to its biological applications . Similarly, a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and showed promising antitubercular activities, with some derivatives demonstrating significant activity without toxicity to normal cell lines . Another study reported the synthesis of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles through the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation . Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized as potential anti-inflammatory and anti-cancer agents .
Molecular Structure Analysis
The molecular structure of benzamide derivatives with 1,3,4-oxadiazole units has been characterized using various spectral and analytical methods. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction studies, revealing the compound's crystallization in the monoclinic space group and the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives has been explored in various contexts. For instance, the reaction of benzylcyanide with nitric oxide led to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, among other products, demonstrating the compound's acid/base stability and potential for further derivatization . Additionally, the conversion of phenyl acetic acid into ester, hydrazide, and finally cyclization in the presence of CS2 afforded 5-benzyl-1,3,4-oxadiazole-2-thiol, which was further reacted with N-substituted-2-bromoacetamides to yield N-substituted derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with 1,3,4-oxadiazole groups have been inferred from their synthesis and structural characterization. These compounds exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects, suggesting their potential as therapeutic agents. The stability of these compounds under various conditions, such as acid/base environments, has also been noted, which is important for their potential medicinal applications .
Scientific Research Applications
Anticancer Activities :Compounds structurally similar to 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential anticancer activities. A study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of a series of benzamides against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Material Science and Polymer Chemistry :In the realm of material science and polymer chemistry, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, characterized, and compared for their properties. These polymers demonstrated good thermal stability and were easily soluble in specific solvents, making them suitable for casting into thin, flexible films. They also exhibited tensile strengths and moduli within a significant range, with one polymer containing the 1,3,4-oxadiazole ring showing blue fluorescence, suggesting applications in optoelectronic devices (Sava et al., 2003).
Antimicrobial and Enzyme Inhibition :Another study by Saeed et al. (2015) reported on benzamide derivatives synthesized from a non-steroidal anti-inflammatory drug, showcasing potential biological applications. These compounds were screened against various enzymes, displaying inhibitory potential and considerable interest for further applications in medicinal chemistry, indicating their potential in drug development for targeting specific nucleotide protein targets (Saeed et al., 2015).
Mechanism of Action
Target of Action
It is known that similar benzamide derivatives have shown potential to bind nucleotide protein targets .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target proteins, potentially altering their function.
Biochemical Pathways
Similar compounds have been shown to inhibit alkaline phosphatases , which play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and lipid metabolism.
Result of Action
Based on the potential inhibition of alkaline phosphatases , it can be inferred that the compound may have significant effects on cellular processes regulated by these enzymes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDPCCLICYKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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